molecular formula C11H14ClNO2 B14840666 4-Chloro-5-cyclopropoxy-2-isopropoxypyridine

4-Chloro-5-cyclopropoxy-2-isopropoxypyridine

Cat. No.: B14840666
M. Wt: 227.69 g/mol
InChI Key: FHBNMKLUPAAXHW-UHFFFAOYSA-N
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Description

4-Chloro-5-cyclopropoxy-2-isopropoxypyridine is an organic compound with the molecular formula C11H14ClNO2. It is a pyridine derivative that features both chloro and alkoxy substituents, making it a versatile compound in organic synthesis and various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-cyclopropoxy-2-isopropoxypyridine typically involves the reaction of 4-chloro-2-isopropoxypyridine with cyclopropyl alcohol under suitable conditions. The reaction is usually catalyzed by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-cyclopropoxy-2-isopropoxypyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The alkoxy groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The pyridine ring can be reduced under hydrogenation conditions to form piperidine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in solvents like DMF or DMSO.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of piperidine derivatives

Scientific Research Applications

4-Chloro-5-cyclopropoxy-2-isopropoxypyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-5-cyclopropoxy-2-isopropoxypyridine involves its interaction with specific molecular targets. The chloro and alkoxy groups facilitate binding to enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-isopropoxypyridine
  • 4-Chloro-2-(cyclopropoxy)pyrimidine
  • 5-Chloro-2-isopropoxypyridine-3-boronic acid

Uniqueness

4-Chloro-5-cyclopropoxy-2-isopropoxypyridine is unique due to the presence of both cyclopropoxy and isopropoxy groups on the pyridine ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications .

Properties

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

4-chloro-5-cyclopropyloxy-2-propan-2-yloxypyridine

InChI

InChI=1S/C11H14ClNO2/c1-7(2)14-11-5-9(12)10(6-13-11)15-8-3-4-8/h5-8H,3-4H2,1-2H3

InChI Key

FHBNMKLUPAAXHW-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=NC=C(C(=C1)Cl)OC2CC2

Origin of Product

United States

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